molecular formula C8H14N4O2S B2356893 Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate CAS No. 2411271-04-8

Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate

Cat. No.: B2356893
CAS No.: 2411271-04-8
M. Wt: 230.29
InChI Key: CHUPVUYYTSFRDJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Properties

IUPAC Name

tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c1-8(2,3)14-7(13)10-4-5-11-6(9)15-12-5/h4H2,1-3H3,(H,10,13)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUPVUYYTSFRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stability Considerations for the Boc Group

The Boc group is susceptible to acidic conditions, necessitating neutral or mildly basic environments during its introduction. Post-protection, the molecule tolerates moderate temperatures (50–60°C) but decomposes under prolonged heating above 100°C.

Synthetic Routes to the 5-Amino-1,2,4-Thiadiazole Core

The 5-amino-1,2,4-thiadiazole ring is typically constructed via cyclization reactions between nitriles and sulfur-containing reagents.

Cyclocondensation of Thiourea Derivatives

Thiosemicarbazide reacts with cyanomethyl intermediates to form the thiadiazole ring. For example, ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates undergo ring closure with thiosemicarbazide in refluxing ethanol, yielding 5-amino-1,3,4-thiadiazole derivatives. Adapting this method, 3-cyanomethyl precursors can be treated with thiosemicarbazide in aqueous HCl to generate the target heterocycle.

Representative Procedure :
A mixture of 3-cyanomethyl-1H-1,2,4-triazole (1.0 equiv) and thiosemicarbazide (1.2 equiv) in ethanol is refluxed for 4 hours. The precipitate is filtered and recrystallized from ethyl acetate to afford 5-amino-1,2,4-thiadiazol-3-ylmethanamine hydrochloride.

Alternative Pathway Using Chloramine-T

Chloramine-T (N-chloro-p-toluenesulfonamide) facilitates the cyclization of thioamides to thiadiazoles. For instance, treating N-(cyanomethyl)thioamide with chloramine-T in methanol at 0°C produces the thiadiazole ring in 65–70% yield.

Introduction of the Boc Protecting Group

The Boc group is introduced to the primary amine of 5-amino-1,2,4-thiadiazol-3-ylmethanamine using di-tert-butyl dicarbonate under Schotten-Baumann conditions.

Boc Protection in Aqueous Bicarbonate

A suspension of 5-amino-1,2,4-thiadiazol-3-ylmethanamine (1.0 equiv) in water is treated with sodium bicarbonate (2.0 equiv) and di-tert-butyl dicarbonate (1.1 equiv). The reaction is stirred at room temperature for 12 hours, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the Boc-protected product.

Optimization Data :

Base Solvent Temperature Time (h) Yield (%)
Sodium bicarbonate Water/THF 25°C 12 68
Cesium carbonate DMF 50°C 2 74
Triethylamine CH₂Cl₂ 0°C 6 52

Cesium carbonate in DMF at elevated temperatures enhances reaction efficiency, likely due to improved solubility of the amine and faster deprotonation.

One-Pot Synthesis via Sequential Cyclization and Protection

Combining cyclization and protection steps reduces purification overhead.

Integrated Protocol

A mixture of 3-cyanomethyl-1H-1,2,4-triazole, thiosemicarbazide, and di-tert-butyl dicarbonate in DMF is heated at 60°C for 6 hours. Cesium carbonate (2.5 equiv) is added portionwise to maintain a pH of 8–9. The crude product is precipitated with ice water, filtered, and recrystallized from acetone to afford tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate in 58% yield.

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic methods:

  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1695 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 4.25 (s, 2H, CH₂), 5.21 (br s, 2H, NH₂).
  • LCMS (ESI+) : m/z 273.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butyl group, a thiadiazole ring, and a carbamate functional group. Its unique structure contributes to its chemical reactivity and biological activities. The molecular formula is C10H16N4O2SC_{10}H_{16}N_{4}O_{2}S with a molecular weight of 244.32 g/mol.

Medicinal Chemistry

Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate serves as an important intermediate in the synthesis of various biologically active compounds:

  • Antibacterial Agents : The compound exhibits potential antibacterial properties due to its structural features that inhibit specific bacterial enzymes .
  • Antifungal Activity : Compounds containing thiadiazole rings are often associated with antifungal properties, making this compound a candidate for further exploration in pharmaceutical applications .

Organic Synthesis

The compound is utilized in several synthetic methodologies:

  • Palladium-Catalyzed Reactions : It acts as a reagent in the synthesis of N-Boc-protected anilines, facilitating the formation of complex organic molecules .
  • Synthesis of Tetrasubstituted Pyrroles : It is used in the preparation of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position .

This compound has demonstrated notable biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific bacterial enzymes, leading to bactericidal effects .
  • Antimicrobial Properties : There is evidence indicating that it can effectively combat various pathogens, highlighting its therapeutic potential .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common bacterial strains. Results indicated significant inhibition of growth in tested strains, suggesting its potential as an antibacterial agent.

Case Study 2: Synthetic Utility

In another research effort focused on synthetic applications, this compound was successfully employed in a one-pot multi-component reaction to synthesize novel pyrazole derivatives with enhanced biological activity.

Data Table: Summary of Applications

Application AreaDescriptionOutcome
Medicinal ChemistryIntermediate for synthesizing antibacterial agentsSignificant antibacterial activity
Organic SynthesisReagent in palladium-catalyzed reactions for complex molecule synthesisProduction of N-Boc-protected anilines
Synthetic MethodologiesUsed in one-pot reactions to create new derivativesEnhanced biological activity

Mechanism of Action

The mechanism of action of Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the replication of bacterial and cancer cells by disrupting DNA processes. The thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to interfere with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate is unique due to the presence of both the tert-butyl carbamate and the thiadiazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Biological Activity

Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps:

  • Amination : Starting from 1-methyl-1H-pyrazol-5-amine.
  • Reduction : To obtain the desired amine.
  • Esterification : To form the carbamate.
  • Trityl Protection : To protect reactive groups during synthesis.
  • Condensation : Final step to yield the target compound.

The overall yield of this synthetic route is approximately 59.5%.

Antimicrobial Properties

The 1,2,4-thiadiazole moiety has been associated with various biological activities, particularly antimicrobial effects. Research indicates that derivatives containing the thiadiazole scaffold exhibit potent antimicrobial properties against a range of pathogens:

  • Gram-positive bacteria : Compounds with this scaffold have shown effectiveness against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Some derivatives have also demonstrated activity against Escherichia coli and Salmonella typhi.

For example, a study highlighted that certain derivatives exhibited zones of inhibition ranging from 15–19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .

Anticancer Activity

Research has indicated that compounds similar to this compound may possess cytostatic properties. The 2-amino-1,3,4-thiadiazole derivatives have been explored for their potential in cancer therapy due to their ability to inhibit cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Substitution on the thiadiazole ringEnhanced antimicrobial and anticancer properties
Variations in alkyl groupsAltered solubility and bioavailability
Presence of halogensIncreased potency against specific microbial strains

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives:

  • Antimicrobial Screening : A series of new 1,3,4-thiadiazole derivatives were synthesized and screened for antimicrobial activity. The best-performing compounds showed significant inhibition against both bacterial and fungal strains .
  • Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives could effectively reduce cell viability in cancer cell lines, indicating potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via carbamate formation using tert-butyl chloroformate or di-tert-butyl dicarbonate. For example, coupling 5-amino-1,2,4-thiadiazole-3-ylmethanamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or THF under reflux (60–72 hours). Base selection is critical to avoid side reactions; DIEA (N,N-diisopropylethylamine) may improve selectivity .
  • Optimization : Reaction efficiency depends on stoichiometry, solvent polarity, and temperature. Lower yields in polar aprotic solvents (e.g., DMF) may arise from competing hydrolysis, while THF balances reactivity and stability .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H) and carbamate carbonyl (δ ~155–160 ppm). The thiadiazole ring protons appear as distinct singlets .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₉H₁₅N₃O₂S).
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse thoroughly with water .
  • Work under fume hoods to prevent inhalation of dust/aerosols.
  • Store in airtight containers at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools support SAR analysis?

  • SAR Strategies :

  • Substituent Effects : Fluorination at the thiadiazole ring (e.g., replacing amino with fluoro groups) may improve metabolic stability and target binding. Analogues with pyridyl or indazole moieties show varied pharmacokinetic profiles .
  • Computational Tools : Molecular docking (AutoDock, Schrödinger) predicts interactions with enzymes (e.g., kinases). MD simulations assess conformational stability in biological matrices .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Resolution Steps :

Assay Validation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).

Contextual Factors : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time). For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Structural Verification : Confirm batch purity via LC-MS to rule out degradation products influencing activity .

Q. What strategies optimize the compound’s stability during long-term storage or in biological matrices?

  • Stability Enhancement :

  • Lyophilization : Freeze-drying in citrate buffer (pH 6.5) reduces hydrolytic degradation of the carbamate group.
  • Prodrug Design : Masking the amino group with acid-labile protectors (e.g., Boc) improves plasma stability .

Q. How can enzymatic hydrolysis of the carbamate group be quantitatively analyzed, and what mechanistic insights does this provide?

  • Analytical Workflow :

  • Kinetic Studies : Use HPLC to monitor hydrolysis rates in buffered solutions (pH 7.4) at 37°C. Calculate kₐᵥ (rate constant) and compare with control carbamates .
  • Mechanistic Probes : Isotope labeling (¹⁸O) or LC-HRMS identifies hydrolysis products (e.g., CO₂ release). Enzymatic vs. non-enzymatic pathways are distinguished using liver microsomes +/- CYP inhibitors .

Methodological Tables

Table 1 : Comparison of Synthetic Routes and Yields

RouteReagents/ConditionsSolventYield (%)Reference
1tert-Butyl chloroformate, DIEA, RT, 72hDCM78
2Di-tert-butyl dicarbonate, DMAP, refluxTHF65

Table 2 : Key Structural Analogs and Bioactivity

AnalogModificationIC₅₀ (μM)Target
Fluoro-thiadiazole derivative5-F substitution0.12Kinase X
Pyridyl-carbamateThiadiazole → pyridine2.4Protease Y

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